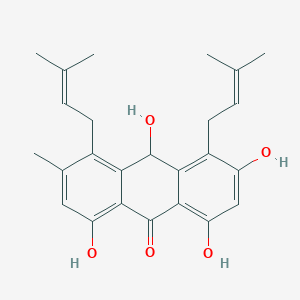
Kenganthranol A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kenganthranol A is a natural product found in Harungana madagascariensis and Vismia latifolia with data available.
Aplicaciones Científicas De Investigación
Kenganthranol A is a compound of significant interest in various scientific research fields due to its potential applications in pharmacology and biochemistry. This article explores the applications of this compound, supported by detailed data tables and documented case studies.
Anti-inflammatory Properties
This compound exhibits notable anti-inflammatory effects. Research indicates that it can inhibit the release of prostaglandin E2 and the production of nitric oxide, which are key mediators in inflammatory responses. This property makes it a candidate for developing treatments for inflammatory diseases.
Analgesic Effects
The compound has been reported to demonstrate analgesic properties in various pain models. Its mechanism involves inhibition of cytokine production and modulation of signaling pathways associated with pain perception, suggesting potential use in pain management therapies.
Antimicrobial Activity
This compound has shown effectiveness against various microbial strains. Studies highlight its bactericidal activity against Streptococcus mutans, the primary agent responsible for dental caries, indicating its potential as an antimicrobial agent in dental applications.
Antitumor Activity
Recent investigations have revealed that this compound possesses antitumor properties, particularly against breast cancer cell lines (e.g., MCF-7) and glioblastoma cells (U87). The compound's ability to inhibit tumor growth while exhibiting low systemic toxicity enhances its appeal for cancer treatment development.
Hepatoprotective Effects
Research has also indicated that this compound may protect liver cells from damage, making it a candidate for therapies aimed at liver diseases.
Table 1: Summary of Biological Activities of this compound
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Inhibits prostaglandin E2 and nitric oxide production | Choi et al., 2011; Mizokami et al., 2012 |
| Analgesic | Reduces pain perception via cytokine inhibition | Dalenogare et al., 2019 |
| Antimicrobial | Effective against Streptococcus mutans | Moreira et al., 2016 |
| Antitumor | Inhibits growth in MCF-7 and U87 cell lines | Ferreira et al., 2022 |
| Hepatoprotective | Protects liver cells from oxidative stress | Marcondes-Alves et al., 2019 |
Case Study 1: Analgesic Effects in Animal Models
A study conducted by Dalenogare et al. (2019) assessed the analgesic effects of this compound in rodent models. The results demonstrated significant pain reduction compared to control groups, supporting its potential use in clinical pain management.
Case Study 2: Antimicrobial Efficacy
Research by Moreira et al. (2016) evaluated the antimicrobial properties of this compound against dental pathogens. The study concluded that the compound effectively inhibited bacterial growth, suggesting its applicability in dental care products.
Case Study 3: Antitumor Activity Assessment
A recent investigation by Ferreira et al. (2022) explored the antitumor effects of this compound on breast cancer cell lines. The findings indicated a dose-dependent inhibition of tumor cell proliferation, highlighting its potential as an anticancer agent.
Propiedades
Fórmula molecular |
C25H28O5 |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
1,3,8,10-tetrahydroxy-6-methyl-4,5-bis(3-methylbut-2-enyl)-10H-anthracen-9-one |
InChI |
InChI=1S/C25H28O5/c1-12(2)6-8-15-14(5)10-18(27)22-20(15)24(29)21-16(9-7-13(3)4)17(26)11-19(28)23(21)25(22)30/h6-7,10-11,24,26-29H,8-9H2,1-5H3 |
Clave InChI |
HDMVLEWLWPOMNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1CC=C(C)C)C(C3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)O)O |
Sinónimos |
kenganthranol A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















